![molecular formula C18H18N4O3S B5015998 N-(3-methoxyphenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5015998.png)
N-(3-methoxyphenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea
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Overview
Description
Synthesis Analysis
The synthesis of N-(3-methoxyphenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea and its derivatives typically involves the reaction of acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole. The structures of these compounds are confirmed through techniques like IR, 1H NMR, and elemental analysis, indicating the formation of the desired urea derivatives (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using single-crystal X-ray diffraction. For example, N-(2,6-difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea exhibits a monoclinic crystal structure with specific space group parameters, indicating that the urea group adopts a planar configuration mediated by intramolecular N-H...O hydrogen bonds. This planarity is also observed with the thiadiazole and benzene rings, which are nearly coplanar with each other (Li-Qiao Shi, 2011).
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-12(25-14-8-4-3-5-9-14)16-21-22-18(26-16)20-17(23)19-13-7-6-10-15(11-13)24-2/h3-12H,1-2H3,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEWWPGDAKSUAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)NC(=O)NC2=CC(=CC=C2)OC)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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